Gibepyrone D
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Overview
Description
Gibepyrone D is a secondary metabolite produced by the fungus Fusarium graminearum. It belongs to the class of compounds known as polyketides, which are synthesized by polyketide synthases. This compound has garnered interest due to its potential biological activities and its role in the biosynthetic pathways of fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gibepyrone D is typically produced through the overexpression of the PKS8 gene in Fusarium graminearum. This gene encodes a polyketide synthase that catalyzes the formation of gibepyrone A, which is subsequently oxidized to this compound by non-clustering cytochrome P450 monooxygenases .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. Its production is mainly confined to laboratory settings, where it is synthesized through microbial fermentation using genetically modified strains of Fusarium graminearum .
Chemical Reactions Analysis
Types of Reactions
Gibepyrone D undergoes several types of chemical reactions, including:
Oxidation: Conversion of gibepyrone A to this compound involves oxidation by cytochrome P450 monooxygenases.
Reduction: Although not commonly reported, reduction reactions could potentially modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Gibepyrone A: The precursor to this compound.
Prolipyrone B: Another product formed through the oxidation of gibepyrone A.
Scientific Research Applications
Gibepyrone D has several scientific research applications, including:
Mechanism of Action
The mechanism of action of gibepyrone D involves its biosynthesis through the PKS8 gene in Fusarium graminearum. The PKS8 gene encodes a polyketide synthase that produces gibepyrone A, which is then oxidized to this compound by cytochrome P450 monooxygenases . This oxidation process is believed to be a detoxification mechanism to protect the fungus from the toxic effects of gibepyrone A .
Comparison with Similar Compounds
Similar Compounds
Gibepyrone A: The precursor to gibepyrone D, produced by the same polyketide synthase.
Gibepyrone B: Another derivative of gibepyrone A, produced through similar biosynthetic pathways.
Prolipyrone B: Formed through the oxidation of gibepyrone A, similar to this compound.
Uniqueness
This compound is unique due to its specific oxidation process involving non-clustering cytochrome P450 monooxygenases. This sets it apart from other gibepyrones, which may undergo different enzymatic modifications .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(E)-3-(5-methyl-6-oxopyran-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(14-10(6)13)7(2)5-9(11)12/h3-5H,1-2H3,(H,11,12)/b7-5+ |
InChI Key |
MQNNRPUVAMHCCO-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC=C(OC1=O)/C(=C/C(=O)O)/C |
Canonical SMILES |
CC1=CC=C(OC1=O)C(=CC(=O)O)C |
Origin of Product |
United States |
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